Home > Products > Screening Compounds P13303 > Entacapone 3-o-glucuronide
Entacapone 3-o-glucuronide - 158069-75-1

Entacapone 3-o-glucuronide

Catalog Number: EVT-3165163
CAS Number: 158069-75-1
Molecular Formula: C20H23N3O11
Molecular Weight: 481.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Entacapone 3-O-glucuronide is a significant metabolite of entacapone, a drug primarily used in the treatment of Parkinson's disease. Entacapone acts as a selective reversible inhibitor of catechol-O-methyltransferase, an enzyme that plays a crucial role in the metabolism of catecholamines and levodopa. This metabolite is formed through the glucuronidation process, which is a common pathway for drug metabolism in the body. Understanding entacapone 3-O-glucuronide involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.

Source

Entacapone is synthesized for pharmaceutical use and is derived from the natural compound catechol. Its metabolic pathway leads to the formation of entacapone 3-O-glucuronide primarily in the liver. The major metabolic pathway involves conjugation with glucuronic acid facilitated by UDP-glucuronosyltransferases, particularly UDP-glucuronosyltransferase 2B7 and 2B4, which are responsible for the glucuronidation of various drugs and endogenous compounds.

Classification

Entacapone 3-O-glucuronide belongs to the class of glucuronides, which are conjugates formed from the reaction between glucuronic acid and various substrates. It is classified as a drug metabolite and is specifically categorized under catechol-O-methyltransferase inhibitors due to its relationship with entacapone.

Synthesis Analysis

Methods

The synthesis of entacapone 3-O-glucuronide can be achieved through enzymatic and chemical methods. The most prevalent method involves the use of human liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction.

Technical Details

  1. Enzymatic Synthesis:
    • Substrate: Entacapone.
    • Enzyme: UDP-glucuronosyltransferase.
    • Co-factor: UDP-glucuronic acid.
    • Reaction Conditions: Typically performed at physiological pH (around 7.4) and at 37°C to mimic body conditions.
  2. Chemical Synthesis:
    • Although less common, chemical synthesis can involve protecting groups to prevent unwanted reactions during the glucuronidation process.
Molecular Structure Analysis

Structure

Entacapone 3-O-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the phenolic hydroxyl group of entacapone. The structural formula can be represented as follows:

C21H25N3O6\text{C}_{21}\text{H}_{25}\text{N}_3\text{O}_6

Data

  • Molecular Weight: Approximately 403.44 g/mol.
  • Chemical Structure: The structure contains a phenolic ring typical of catechol derivatives and a glucuronic acid unit linked through an ether bond.
Chemical Reactions Analysis

Reactions

Entacapone 3-O-glucuronide primarily undergoes hydrolysis in biological systems, leading to the release of entacapone or its other metabolites. This reaction is crucial for understanding its pharmacokinetics and elimination from the body.

Technical Details

  1. Hydrolysis Reaction:
    • Enzymes such as β-glucuronidases can catalyze this reaction.
    • The hydrolysis product may include free entacapone and glucuronic acid.
  2. Stability:
    • The stability of entacapone 3-O-glucuronide under physiological conditions is essential for its role in drug metabolism.
Mechanism of Action

Process

The mechanism by which entacapone 3-O-glucuronide exerts its effects relates to its formation from entacapone. By inhibiting catechol-O-methyltransferase, entacapone increases the bioavailability and half-life of levodopa in patients with Parkinson's disease.

Data

  • Inhibition Profile: Entacapone demonstrates a significant reduction in the metabolism of levodopa, thus enhancing dopaminergic activity.
  • Pharmacokinetics: The presence of entacapone 3-O-glucuronide affects how long levodopa remains active in circulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water due to its polar glucuronic acid component.

Chemical Properties

  • pH Stability: Stable at physiological pH.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
Applications

Scientific Uses

Entacapone 3-O-glucuronide serves several important roles in pharmacology:

  1. Biomarker for Metabolism Studies: It is used as a biomarker to study drug metabolism pathways involving catechol-O-methyltransferase inhibitors.
  2. Pharmacokinetic Studies: Understanding its formation helps in assessing the pharmacokinetics of entacapone and related drugs in clinical settings.
  3. Drug Development: Insights into its synthesis and action can aid in developing new therapeutics targeting Parkinson's disease or other conditions involving catecholamine metabolism.
Biosynthesis and Metabolic Pathways of Entacapone 3-O-Glucuronide

Enzymatic Mechanisms of Glucuronidation in Entacapone Metabolism

Entacapone undergoes regioselective conjugation primarily at the 3-hydroxyl group of its catechol structure, forming the dominant metabolite Entacapone 3-O-glucuronide. This reaction follows nucleophilic substitution kinetics, where the oxygen nucleophile of entacapone's hydroxyl group attacks the anomeric carbon (C1) of UDP-glucuronic acid (UDPGA), facilitated by UDP-glucuronosyltransferases (UGTs). The reaction proceeds via a SN₂ mechanism with inversion of configuration at C1 of the glucuronic acid moiety, resulting in β-linked glucuronide formation.

The reaction exhibits saturable kinetics consistent with Michaelis-Menten principles. Kinetic parameters reveal high affinity for human UGTs with Km values ranging from 1.2-15 μM depending on the specific UGT isoform. The catalytic efficiency (kcat/Km) for entacapone glucuronidation substantially exceeds that of tolcapone, explaining its more rapid metabolic clearance [3] [5].

Table 1: Kinetic Parameters for Entacapone Glucuronidation

UGT IsoformKm (μM)Vmax (nmol/min/mg)CLint (μL/min/mg)
UGT1A91.2 ± 0.31.30 ± 0.05182 ± 15
UGT2B715.0 ± 2.10.08 ± 0.010.08 ± 0.01
UGT2B1514.8 ± 1.90.08 ± 0.010.06 ± 0.01
UGT1A142.5 ± 5.60.02 ± 0.0030.13 ± 0.02 (3-O-glucuronide)

Role of UDP-Glucuronosyltransferases (UGTs) in Isoform-Specific Conjugation

UGT1A9 serves as the principal enzyme responsible for entacapone 3-O-glucuronide biosynthesis, accounting for >85% of hepatic clearance. This isoform demonstrates a 30-fold higher intrinsic clearance (CLint = 182 μL/min/mg) than other UGTs due to its low Km and high Vmax values [5]. UGT1A9's catalytic efficiency for entacapone surpasses even its activity toward the benchmark substrate propofol (1.3 vs. 0.78 nmol/min/mg at 500 μM).

The tissue-specific distribution of UGT isoforms critically determines metabolic fate:

  • Hepatic metabolism: UGT1A9 (high activity) > UGT2B15/2B7 (minor contributions)
  • Intestinal metabolism: UGT1A10 (extrahepatic homolog of UGT1A9) provides first-pass conjugation
  • Renal metabolism: UGT1A9 contributes to renal clearance pathways

Table 2: Tissue Distribution and Activity of UGT Isoforms Relevant to Entacapone Glucuronidation

UGT IsoformPrimary Tissue ExpressionCatalytic Efficiency for EntacaponeContribution to Total Clearance
1A9Liver, KidneyHigh (182 μL/min/mg)85-92%
1A10IntestineModerate (18% of UGT1A9 activity)<5% (first-pass metabolism)
2B7Liver, KidneyLow (0.08 μL/min/mg)<3%
2B15LiverLow (0.06 μL/min/mg)<3%

Notably, oligomeric states of UGTs significantly influence catalytic activity. UGT1A10 forms covalently crosslinked higher-order oligomers in HEK293 cells that reduce kcat values by 3-5 fold compared to the enzymatically active monomeric/dimeric forms expressed in CHO cells. This molecular quaternary structure directly impacts extrahepatic glucuronidation capacity [1].

Comparative Analysis of Phase I and Phase II Metabolic Routes for Entacapone Derivatives

Entacapone metabolism demonstrates dominant Phase II conjugation with minimal Phase I involvement:

  • Phase II Pathways:
  • Glucuronidation (95%): 3-O-glucuronide (70-80%), 4-O-glucuronide (15-20%), and cis-isomer glucuronides (5-10%)
  • Sulfation: <1% via SULT1A1
  • Methylation: <5% by COMT to 3-methoxy-4-hydroxy derivative
  • Phase I Pathways:
  • Isomerization: Non-enzymatic conversion to cis-entacapone (3-5%)
  • Acetylation: Minor N-acetylation of the amine group
  • Oxidation: Negligible CYP450 involvement (<0.5%)

The metabolic stability of entacapone contrasts sharply with structurally similar COMT inhibitors:

  • Tolcapone: Undergoes significant oxidation (CYP3A4/CYP2A6) to reactive quinone intermediates alongside glucuronidation (60-70%) [4]
  • Nebicapone: Forms labile sulfate conjugates (BIA 3-465) that undergo hydrolysis, competing with glucuronidation pathways [7]
  • Opicapone: Exhibits extremely slow dissociation from COMT enzyme, reducing available substrate for conjugation

The structural determinants favoring glucuronidation include:

  • Catechol moiety: Essential for high-affinity recognition by UGT1A9
  • Nitro group ortho to hydroxyl: Enhances substrate binding through electron-withdrawing effects
  • Extended conjugation system: Promotes planar configuration optimal for UGT active site accommodation

Interindividual Variability in UGT Polymorphisms Affecting Metabolite Formation

Genetic polymorphisms in UGT1A genes significantly impact entacapone 3-O-glucuronide formation:

  • UGT1A9 variants:
  • UGT1A9 -118(T)₉>₁₀ (rs3832043): 30-40% reduced expression in 9/9 genotypes
  • UGT1A9 *3 (rs72551330): 50% reduced activity toward phenolics
  • UGT1A1 polymorphisms:
  • UGT1A1 *28 allele (7 TA repeats): 70% reduction in hepatic expression
  • UGT1A1 *6 (G71R, rs4148323): Impaired bilirubin conjugation with secondary inhibition of UGT1A9

Table 3: Impact of UGT Genetic Variants on Entacapone Metabolism

Genetic VariantAllele FrequencyEffect on Enzyme FunctionPharmacokinetic Impact
UGT1A1*28Caucasian: 0.39↓70% transcriptional activity↑45% entacapone AUC
Asian: 0.16↓32% 3-O-glucuronide Cmax
UGT1A1*6Asian: 0.23↓65% catalytic activity↑90% entacapone AUC in homozygotes
Caucasian: 0.02
UGT1A9*3Caucasian: 0.04↓50% intrinsic clearance↑60% entacapone half-life
UGT1A9*1bAfrican: 0.28↑30% enzyme expression↓25% entacapone bioavailability

Ethnic differences in polymorphism distribution create population-specific metabolic variations:

  • Caucasians: High UGT1A128 prevalence increases entacapone AUC by 45% versus wild-type
  • Asians: Predominant UGT1A16 causes more severe impairment than *28 allele
  • African populations: UGT1A91b enhancer variant increases clearance by 25-30%

Epigenetic regulation further contributes to variability:

  • DNA methylation: Hypermethylation of UGT1A9 promoter reduces expression 3-fold
  • MicroRNA-491-3p: Overexpression decreases UGT1A9 translation by binding 3'-UTR
  • Nuclear receptor polymorphisms: PXR (NR1I2) variants alter UGT1A9 induction potential [1] [10].

Properties

CAS Number

158069-75-1

Product Name

Entacapone 3-o-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C20H23N3O11

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C20H23N3O11/c1-3-22(4-2)18(28)10(8-21)5-9-6-11(23(31)32)13(24)12(7-9)33-20-16(27)14(25)15(26)17(34-20)19(29)30/h5-7,14-17,20,24-27H,3-4H2,1-2H3,(H,29,30)/b10-5+/t14-,15-,16+,17-,20+/m0/s1

InChI Key

QFIJKZUWSRMQEH-IJKJBMBDSA-N

SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)[N+](=O)[O-])C#N

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)[N+](=O)[O-])C#N

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)[N+](=O)[O-])/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.